(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1168139-41-0
VCID: VC0152062
InChI: InChI=1S/C9H12FN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1
SMILES: CCC(C1=CC(=CC=C1)F)N.Cl
Molecular Formula: C9H13ClFN
Molecular Weight: 189.658

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride

CAS No.: 1168139-41-0

VCID: VC0152062

Molecular Formula: C9H13ClFN

Molecular Weight: 189.658

* For research use only. Not for human or veterinary use.

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride - 1168139-41-0

Description

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its chemical structure features a fluorine atom on the phenyl ring, which is crucial for its biological activity and chemical properties. This compound is classified as a substituted phenylpropylamine, a class of compounds known for their pharmacological relevance due to their structural similarity to biologically active molecules.

Synthesis and Chemical Reactions

The synthesis of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride typically involves several optimized steps to ensure high yield and purity. Industrial synthesis may employ high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions

This compound can participate in various chemical reactions typical of amines, such as alkylation, acylation, and condensation reactions. These reactions are crucial for synthesizing derivatives with enhanced biological activity or novel properties. Techniques like high-performance liquid chromatography (HPLC) are often used to monitor reaction progress and purity.

Biological Activity and Applications

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride exhibits chirality due to the stereogenic center at the carbon atom adjacent to the amine group, influencing its biological activity and interaction with receptors. It may act as a monoamine reuptake inhibitor or modulator, affecting neurotransmitter levels such as serotonin and norepinephrine.

Potential Therapeutic Applications

Research suggests that compounds with similar structures can exhibit significant pharmacological effects, including stimulant properties and potential therapeutic applications in mood disorders.

Safety and Handling

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is classified with hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation. Precautionary statements include P261, P305+351+338, and P302+352, emphasizing the need for protective measures during handling .

Research Findings and Future Directions

Extensive research has focused on the chemical properties and biological activity of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride. Its potential applications in medicinal chemistry highlight the importance of continued investigation into its pharmacological effects and synthesis optimization.

CAS No. 1168139-41-0
Product Name (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride
Molecular Formula C9H13ClFN
Molecular Weight 189.658
IUPAC Name (1R)-1-(3-fluorophenyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H12FN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1
Standard InChIKey ODZRCWFYKMOLKD-SBSPUUFOSA-N
SMILES CCC(C1=CC(=CC=C1)F)N.Cl
PubChem Compound 53484717
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator